

Iothiazol-4-ylmethanol Solubility in Organic Solvents: A Technical and Experimental Guide

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Compound of Interest

Compound Name: *Iothiazol-4-ylmethanol*

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Abstract

Iothiazol-4-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide addresses the solubility of **iothiazol-4-ylmethanol**, providing a framework for its determination. While specific quantitative solubility data for **iothiazol-4-ylmethanol** in a comprehensive range of organic solvents is not readily available in publicly accessible literature, this document outlines the standardized experimental protocols that can be employed to generate such critical data. The methodologies detailed herein, including the widely recognized shake-flask method followed by gravimetric or chromatographic analysis, provide a robust foundation for researchers to accurately determine the solubility of **iothiazol-4-ylmethanol** in solvents relevant to their work.

Physicochemical Properties of Iothiazol-4-ylmethanol

A foundational understanding of the physicochemical properties of **iothiazol-4-ylmethanol** is essential for predicting its general solubility behavior.

Property	Value	Source
Molecular Formula	C ₄ H ₅ NOS	[1]
Molecular Weight	115.15 g/mol	[1]
Appearance	Off-yellow oily liquid	
Melting Point	112-114 °C (recrystallized from ethyl ether/ethanol)	
Boiling Point	85-90 °C at 0.5 mmHg	
pKa	13.21 ± 0.10 (Predicted)	

Note: Some properties are for the closely related 4-Hydroxymethylthiazole, which is a common synonym.

The presence of a hydroxyl group (-OH) and a nitrogen atom in the isothiazole ring suggests that **isothiazol-4-ylmethanol** can act as both a hydrogen bond donor and acceptor. This characteristic indicates a likelihood of solubility in polar protic and aprotic organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **isothiazol-4-ylmethanol** in a wide array of organic solvents. Qualitative solubility information for structurally related compounds, such as 4-methyl-5-(2-hydroxyethyl)thiazole, indicates solubility in solvents like ethanol, chloroform, benzene, and ether.[\[2\]](#) However, for precise applications, experimental determination of solubility is necessary. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid compound, such as **isothiazol-4-ylmethanol**, in an organic solvent.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[\[3\]](#)[\[4\]](#)

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

- **Isothiazol-4-ylmethanol** (solid)
- Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
- Conical flasks or vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 or 0.45 μm)
- Syringes
- Analytical balance
- Volumetric flasks and pipettes
- Apparatus for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure:

- Add an excess amount of **isothiazol-4-ylmethanol** to a conical flask or vial. The excess solid should be clearly visible.
- Add a known volume of the desired organic solvent to the flask.
- Seal the flask tightly to prevent solvent evaporation.

- Place the flask in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common.[5]
- To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]
- Once equilibrium is established, cease agitation and allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.
- Analyze the concentration of **isothiazol-4-ylmethanol** in the filtrate using a validated analytical method as described below.

Concentration Analysis Methods

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[6][7]

Procedure:

- Pipette a precise volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.
- Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
- Cool the dish in a desiccator and weigh it on an analytical balance.
- The solubility is calculated as the mass of the residue per volume of the solvent.

Principle: HPLC is a sensitive and specific method for determining the concentration of a compound in a solution.[8][9][10]

Procedure:

- Method Development: Develop an HPLC method capable of separating **isothiazol-4-ylmethanol** from any potential impurities and the solvent peak. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
- Calibration Curve: Prepare a series of standard solutions of **isothiazol-4-ylmethanol** of known concentrations in the solvent of interest.
- Inject the standard solutions into the HPLC and record the peak area for each concentration.
- Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC and record the peak area.
- Use the calibration curve to determine the concentration of **isothiazol-4-ylmethanol** in the diluted sample.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for determining the solubility of **isothiazol-4-ylmethanol**.



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Caption: Workflow for Solubility Determination of **Isothiazol-4-ylmethanol**.

Conclusion

While quantitative solubility data for **Isothiazol-4-ylmethanol** in organic solvents is not extensively documented, this guide provides the necessary experimental framework for researchers to determine this crucial parameter. The choice of analytical method will depend on the available instrumentation and the required accuracy. For high-purity samples and when high precision is not paramount, gravimetric analysis offers a straightforward approach. For complex mixtures or when high accuracy and sensitivity are required, the HPLC method is superior. By following these standardized protocols, researchers in drug development and chemical sciences can generate reliable and reproducible solubility data to advance their research and development activities.

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